molecular formula C21H19ClN4O3S2 B2704704 2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide CAS No. 1111048-88-4

2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide

Cat. No. B2704704
CAS RN: 1111048-88-4
M. Wt: 474.98
InChI Key: YQNVXSLZKQBYJL-UHFFFAOYSA-N
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Description

The compound “2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide” is a chemical with the molecular formula C21H19ClN4O4S2. It has an average mass of 490.983 Da .

Scientific Research Applications

Structure-Activity Relationships

Research on compounds with similar structures has focused on understanding the relationship between chemical structure and biological activity. For example, studies have investigated various 6,5-heterocycles to improve metabolic stability in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aim to reduce metabolic deacetylation, which can affect the compound's potency and efficacy (Stec et al., 2011).

Antitumor Activity

Another area of research explores the antitumor activity of compounds bearing benzothiazole and other heterocyclic rings. By synthesizing new derivatives and testing them against human tumor cell lines, researchers have identified compounds with significant anticancer activity. This suggests potential applications in developing novel anticancer therapeutics (Yurttaş et al., 2015).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating thiadiazole moieties has shown promising results in antimicrobial studies. These compounds have been evaluated against various pathogens, indicating their potential as new antimicrobial agents (Fadda et al., 2017).

Synthesis Techniques

Research has also focused on innovative synthesis techniques for creating heterocyclic compounds from thioureido-acetamides. These methods allow for efficient production of various heterocycles, including thiazoles and pyrimidines, which are crucial for medicinal chemistry applications (Schmeyers & Kaupp, 2002).

Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs have explored their interactions with ligand proteins, providing insights into their potential biological targets and mechanisms of action. This research is fundamental for drug design and development, as understanding these interactions can lead to more effective therapeutic agents (Mary et al., 2020).

properties

IUPAC Name

2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-3-13-4-7-15(8-5-13)24-19(27)12-30-21-23-11-18-20(25-21)16-10-14(22)6-9-17(16)26(2)31(18,28)29/h4-11H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVXSLZKQBYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=C(C=CC(=C4)Cl)N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethylphenyl)acetamide

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